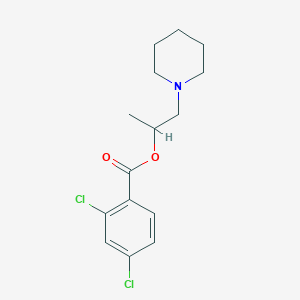methanone](/img/structure/B257302.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone, commonly known as DPPM, is a chemical compound that has gained significant attention in the scientific community for its potential applications in biomedical research. DPPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of DPPM is not fully understood. However, it has been suggested that DPPM acts on the dopaminergic and serotonergic systems in the brain. DPPM has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
DPPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPPM has also been shown to have antipsychotic effects by blocking dopamine receptors in the brain. Additionally, DPPM has been shown to have analgesic effects by inhibiting the transmission of pain signals in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
DPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPPM is also highly soluble in organic solvents, making it easy to work with in the lab. However, DPPM has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics. Additionally, DPPM has low selectivity for specific receptors, which can make it difficult to study its mechanism of action.
Orientations Futures
There are several future directions for the study of DPPM. One direction is to study its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its selectivity for specific receptors. Additionally, future studies could focus on improving the pharmacokinetics of DPPM, such as by developing prodrugs that can increase its half-life. Overall, the study of DPPM has the potential to lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis method of DPPM involves the reaction of 4-(4-ethoxyphenyl)butan-2-one with diphenylmethylpiperazine in the presence of a catalyst. The reaction results in the formation of DPPM as a white crystalline solid. The purity of DPPM can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
DPPM has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer, antipsychotic, and analgesic properties. DPPM has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
Nom du produit |
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(4-benzhydrylpiperazin-1-yl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-15-13-23(14-16-24)26(29)28-19-17-27(18-20-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 |
Clé InChI |
HZBSTKQZRLGIDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)


![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)


